3,3-Dimethyl-1-hexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-5-8(2,3)6-7-9/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKYQWCHMSXUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethyl-1-hexanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,3-Dimethyl-1-hexanol, an organic alcohol with potential applications in various scientific domains. Due to the limited availability of experimental data for this specific isomer, this guide also includes data from closely related compounds to provide a thorough understanding of its expected characteristics.

Chemical Identity and Physical Properties

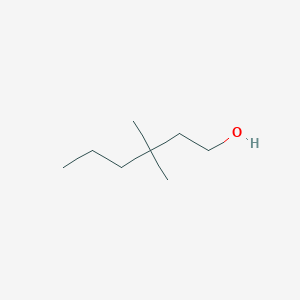

This compound is a primary alcohol with a branched hydrocarbon chain. Its structure consists of a hexane backbone with two methyl groups attached to the third carbon atom and a hydroxyl group at the primary position.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | 3,3-dimethylhexan-1-ol |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| CAS Number | 10524-70-6 |

| InChI | InChI=1S/C8H18O/c1-4-5-8(2,3)6-7-9/h9H,4-7H2,1-3H3 |

| InChIKey | RAKYQWCHMSXUEG-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)(C)CCO |

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | 3,3-Dimethylhexane (for comparison) |

| Density | 0.835 g/mL (estimated) | 0.711 g/cm³[2] |

| Boiling Point | Not available | 111.9 °C[3][4][5] |

| Melting Point | Not available | -126.1 °C[3][4][5] |

| Solubility | Expected to be slightly soluble in water and soluble in organic solvents. | Water solubility: 8.576 mg/L @ 25 °C (estimated)[6] |

Chemical Structure

The structure of this compound features a quaternary carbon at position 3, which influences its physical and chemical properties.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

~3.6 ppm (t, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂OH).

-

~1.5 ppm (t, 2H): Methylene protons adjacent to the -CH₂OH group.

-

~1.2-1.4 ppm (m, 4H): Methylene protons of the ethyl and propyl chains.

-

~0.9 ppm (s, 6H): Protons of the two equivalent methyl groups at position 3.

-

~0.9 ppm (t, 3H): Protons of the terminal methyl group of the propyl chain.

¹³C NMR (Predicted):

-

~60-65 ppm: Carbon of the -CH₂OH group.

-

~40-45 ppm: Quaternary carbon at position 3.

-

~30-40 ppm: Methylene carbons in the backbone.

-

~25-30 ppm: Methyl carbons at position 3.

-

~14 ppm: Terminal methyl carbon.

IR Spectroscopy (Predicted):

-

Broad peak at ~3300 cm⁻¹: O-H stretching of the alcohol.

-

Peaks at ~2850-2960 cm⁻¹: C-H stretching of the alkyl groups.

-

Peak at ~1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): m/z = 130.

-

Key Fragments: Loss of water (M-18), loss of an ethyl group (M-29), loss of a propyl group (M-43), and cleavage at the quaternary carbon.

Experimental Protocols: Synthesis of this compound

Two plausible synthetic routes for this compound are the hydroboration-oxidation of 3,3-dimethyl-1-hexene and the Grignard reaction with 3,3-dimethylhexanal.

Synthesis via Hydroboration-Oxidation of 3,3-Dimethyl-1-hexene

This two-step method provides an anti-Markovnikov addition of water across the double bond of an alkene, yielding the primary alcohol.

References

- 1. This compound | C8H18O | CID 21893706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,3-Dimethylhexane | C8H18 | CID 11233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 3,3-Dimethylhexane | 563-16-6 [smolecule.com]

- 5. 3,3-Dimethylhexane - Wikipedia [en.wikipedia.org]

- 6. 3,3-dimethyl hexane, 563-16-6 [thegoodscentscompany.com]

An In-depth Technical Guide to 3,3-Dimethyl-1-hexanol (CAS: 10524-70-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-hexanol, a branched primary alcohol. Due to the limited availability of experimental data for this specific compound, this guide also includes information on related aliphatic alcohols to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

This compound is an eight-carbon primary alcohol.[1][2][3] Its structure consists of a hexane backbone with two methyl groups attached to the third carbon atom and a hydroxyl group at the first position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| CAS Number | 10524-70-6 | [1][2][3] |

| Density | 0.835 g/mL (estimated) | [1] |

| Refractive Index | 1.431 (estimated) | [1] |

| Boiling Point | 170.96 °C (estimated) | ChemicalBook |

| Melting Point | -61.15 °C (estimated) | ChemicalBook |

Note: Most of the physical properties listed are estimated due to a lack of experimentally determined values in the available literature.

Synthesis and Experimental Protocols

A common and effective method for the synthesis of primary alcohols is the Grignard reaction.[4][5][6][7] This involves the reaction of a Grignard reagent with formaldehyde.[4][5][7] For the synthesis of this compound, a plausible route would involve the reaction of 3,3-dimethylpentylmagnesium halide with formaldehyde.

Hypothetical Experimental Protocol for the Synthesis of this compound via Grignard Reaction:

Materials:

-

1-bromo-3,3-dimethylpentane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Formaldehyde (paraformaldehyde can be depolymerized)

-

Hydrochloric acid (aqueous solution)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-3,3-dimethylpentane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (3,3-dimethylpentylmagnesium bromide).

-

Reaction with Formaldehyde: The Grignard reagent solution is cooled in an ice bath. Gaseous formaldehyde, generated by heating paraformaldehyde, is bubbled through the stirred Grignard solution. Alternatively, a solution of formaldehyde in anhydrous ether can be added. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid to dissolve the magnesium salts. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.

Diagram 1: Proposed Synthesis of this compound

Caption: Grignard synthesis of this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - A triplet corresponding to the -CH₂OH protons. - A singlet for the two -CH₃ groups at the C3 position. - Multiplets for the other methylene and methyl protons in the alkyl chain. |

| ¹³C NMR | - A peak for the -CH₂OH carbon. - A quaternary carbon peak for the C3 atom. - Peaks for the two equivalent methyl carbons at C3. - Peaks for the remaining carbons in the alkyl chain. |

| IR Spectroscopy | - A broad O-H stretching band around 3300-3400 cm⁻¹. - C-H stretching peaks around 2850-2960 cm⁻¹. - A C-O stretching band around 1050-1150 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 130. - Fragmentation patterns typical for primary alcohols, including loss of water (M-18) and alpha-cleavage. |

Biological Activity and Toxicology

Specific studies on the biological activity and toxicology of this compound are scarce. However, general information on aliphatic alcohols can provide some insights.

The toxicity of aliphatic alcohols is often related to their chain length and hydrophobicity.[8] Longer chain alcohols tend to have a greater disruptive effect on cell membranes.[9][10] Branched-chain alcohols may exhibit different toxicological profiles compared to their linear isomers.[11] Short-chain alcohols can induce cytotoxicity through various mechanisms, including alterations in lipid metabolism and increased production of reactive oxygen species.[12]

It is important to note that a structurally related compound, 3,3-dimethyl-1-butanol, has been investigated for its biological activities, including its role in ameliorating collagen-induced arthritis, independent of its effects on trimethylamine (TMA) lyase activity. This suggests that branched-chain alcohols may have specific biological effects worthy of further investigation.

Diagram 2: Potential Metabolic Pathway of this compound

Caption: General metabolic pathway for a primary alcohol.

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, its structure as a branched primary alcohol suggests potential uses as:

-

A building block in organic synthesis: Its unique steric hindrance due to the gem-dimethyl group could be useful in the synthesis of complex molecules.

-

A solvent or co-solvent: Its amphiphilic nature may lend it to applications where both polar and non-polar characteristics are required.

-

A starting material for the synthesis of esters or ethers: These derivatives could have applications as fragrances, plasticizers, or in other specialty chemical formulations.

Given the biological activity of the related 3,3-dimethyl-1-butanol, this compound and its derivatives could be of interest for screening in various biological assays.

Diagram 3: General Experimental Workflow for Biological Screening

Caption: A general workflow for in vitro screening.

Safety and Handling

This guide serves as a starting point for researchers interested in this compound. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C8H18O | CID 21893706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Video: Alcohols from Carbonyl Compounds: Grignard Reaction [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Physical Properties of 3,3-Dimethyl-1-hexanol

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethyl-1-hexanol

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides a detailed overview of the core physical properties of this compound, an alcohol with potential applications in various scientific domains. The information herein is presented to facilitate further research and development.

A summary of the key physical properties of this compound is provided in the table below. These values are essential for predicting the compound's behavior in various experimental and physiological settings.

| Physical Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol [1][2] |

| Boiling Point | 170.96 °C (estimated)[2] |

| Melting Point | -61.15 °C (estimated)[2] |

| Density | 0.835 g/cm³[2][3] |

| Refractive Index | 1.4310[2] |

| Solubility | As a general trend for alcohols, solubility in water decreases as the carbon chain length increases. Conversely, solubility in nonpolar organic solvents increases with the length of the carbon chain. Specific quantitative solubility data for this compound is not readily available in the cited literature. |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid compound such as this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, known volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂).

-

The pycnometer is emptied, dried, and then filled with the liquid sample (this compound) at the same temperature and weighed (m₃).

-

The density of the liquid is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is determined using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Soft tissue paper

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed and the instrument's light source is turned on.

-

The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of a liquid sample.

References

Spectroscopic Analysis of 3,3-Dimethyl-1-hexanol: A Technical Guide

Introduction

3,3-Dimethyl-1-hexanol is an organic alcohol with the chemical formula C₈H₁₈O and a molecular weight of approximately 130.23 g/mol .[1] Its structure consists of a hexane main chain with two methyl groups attached to the third carbon atom and a primary alcohol functional group at the first position. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining such spectra are also outlined for researchers and scientists in drug development and chemical analysis.

Predicted Spectroscopic Data

Due to a lack of readily available, experimentally-derived spectra for this compound, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the alkyl chain structure.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (-CH₂OH) | ~3.6 | Triplet (t) | 2H |

| H-2 (-C(CH₃)₂CH₂ CH₂OH) | ~1.5 | Triplet (t) | 2H |

| H-6 (-CH₃) | ~0.9 | Triplet (t) | 3H |

| H-4, H-5 (-CH₂CH₂-) | ~1.2-1.4 | Multiplet (m) | 4H |

| -C(CH₃ )₂ | ~0.9 | Singlet (s) | 6H |

| -OH | Variable (Broad Singlet) | Singlet (s) | 1H |

¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The carbon attached to the oxygen atom is expected to be the most deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-C H₂OH) | 60-65 |

| C-2 (-C(CH₃)₂C H₂CH₂OH) | 40-45 |

| C-3 (-C (CH₃)₂) | 30-35 |

| C-4, C-5 (-C H₂C H₂-) | 20-30 |

| C-6 (-C H₃) | ~14 |

| -C(C H₃)₂ | 25-30 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl and alkyl groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol (-OH) |

| 2850-2960 (strong) | C-H stretch | Alkane (-CH₃, -CH₂) |

| 1450-1470 | C-H bend | Alkane (-CH₂) |

| 1365-1385 | C-H bend | Alkane (-CH₃) |

| 1050-1150 (strong) | C-O stretch | Primary Alcohol |

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding.[2][3]

Mass Spectrometry (MS)

The mass spectrum of this compound is not expected to show a strong molecular ion peak (M⁺) at m/z 130 due to the lability of the alcohol. Common fragmentation patterns for alcohols include α-cleavage and dehydration (loss of water).[4]

| m/z (Mass/Charge Ratio) | Predicted Fragment | Fragmentation Pathway |

| 112 | [M-H₂O]⁺ | Dehydration (Loss of water) |

| 101 | [M-C₂H₅]⁺ | Loss of an ethyl group |

| 87 | [M-C₃H₇]⁺ | Loss of a propyl group |

| 71 | [C₅H₁₁]⁺ | Cleavage of the C-C bond adjacent to the quaternary carbon |

| 57 | [C₄H₉]⁺ (t-butyl cation) | α-cleavage leading to a stable tertiary carbocation |

| 31 | [CH₂OH]⁺ | α-cleavage |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker DPX-300 instrument operating at 300 MHz for ¹H and 75.5 MHz for ¹³C.[5]

-

¹H NMR Acquisition: Acquire the proton spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: First, run a background spectrum of the clean, empty salt plates to account for any atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum will be a plot of percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile alcohol like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is called the base peak and is assigned a relative intensity of 100%.

Visualizations

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C8H18O | CID 21893706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.4 IR Spectrum Interpretation Practice – Organic Chemistry I [kpu.pressbooks.pub]

- 4. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 5. utsouthwestern.edu [utsouthwestern.edu]

An In-depth Technical Guide to 3,3-Dimethyl-1-hexanol

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-hexanol, a valuable chemical compound for researchers, scientists, and professionals in drug development. This document details its chemical identity, physical and chemical properties, and outlines a general experimental workflow for its synthesis and purification.

Nomenclature and Identification

The unequivocally recognized IUPAC name for this compound is 3,3-dimethylhexan-1-ol .[1][2] It is registered under the CAS Number 10524-70-6.[2] This primary alcohol is characterized by a hexane backbone with two methyl groups attached to the third carbon atom and a hydroxyl group at the first position.

A variety of synonyms are used to refer to this compound in literature and chemical databases. These include:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C8H18O | PubChem[1] |

| Molecular Weight | 130.23 g/mol | PubChem[1] |

| Density | 0.835 g/mL | Stenutz[3] |

| Refractive Index | 1.431 | Stenutz[3] |

| Molecular Refractive Power | 40.37 mL/mol | Stenutz[3] |

| Molar Volume | 156.0 mL/mol | Stenutz[3] |

| CAS Number | 10524-70-6 | NIST WebBook[2] |

Experimental Protocols

While specific, detailed experimental protocols for novel applications of this compound are often proprietary or published within specific research articles, a general methodology for its synthesis can be outlined based on common organic chemistry principles. A plausible synthetic route would involve the Grignard reaction, a robust method for forming carbon-carbon bonds.

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from a suitable Grignard reagent and an epoxide.

Materials:

-

1-bromopropane

-

Magnesium turnings

-

Dry diethyl ether

-

2,2-dimethyloxirane

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Distillation apparatus

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent (Propylmagnesium bromide):

-

All glassware must be thoroughly dried to exclude moisture.

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings and dry diethyl ether.

-

Slowly add a solution of 1-bromopropane in dry diethyl ether to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

-

Maintain the reaction at a gentle reflux until all the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

-

-

Reaction with Epoxide:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of 2,2-dimethyloxirane in dry diethyl ether to the cooled Grignard reagent. This reaction is also exothermic and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Separate the organic layer (diethyl ether) from the aqueous layer using a separatory funnel.

-

Extract the aqueous layer with two additional portions of diethyl ether to recover any dissolved product.

-

Combine all organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether solvent using a rotary evaporator.

-

The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described above.

References

In-Depth Technical Guide to 3,3-Dimethyl-1-hexanol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3-Dimethyl-1-hexanol, including its molecular formula and weight. A detailed experimental protocol for a plausible synthetic route is presented, alongside a visualization of the synthetic pathway, to support researchers in the fields of organic chemistry and drug development.

Core Properties of this compound

This compound is a branched primary alcohol. Its molecular structure consists of a hexane backbone with two methyl groups attached to the third carbon atom and a hydroxyl group at the first position.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C8H18O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| Density | 0.835 g/mL | [4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| CAS Registry Number | 10524-70-6 | [2][3] |

Synthesis of this compound

A reliable method for the synthesis of this compound is through a Grignard reaction. This common carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent on an electrophilic carbonyl carbon of an aldehyde or ketone.[7] For the synthesis of the primary alcohol this compound, the reaction of ethylmagnesium bromide (a Grignard reagent) with 3,3-dimethylbutanal is a suitable approach.[8]

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

3,3-Dimethylbutanal

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., three-necked flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings.

-

Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the ethyl bromide solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent, ethylmagnesium bromide.

-

-

Reaction with 3,3-Dimethylbutanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 3,3-dimethylbutanal in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 3,3-dimethylbutanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise. This will hydrolyze the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel. Two layers will form: an organic layer (ether) and an aqueous layer.

-

Separate the layers and extract the aqueous layer with diethyl ether two more times to recover any dissolved product.

-

Combine all the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

-

The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow of the Grignard synthesis of this compound.

Caption: Grignard synthesis of this compound.

References

- 1. This compound | C8H18O | CID 21893706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 10524-70-6 [m.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. 3,3-Dimethyl-1-butanol 0.97 Neohexanol [sigmaaldrich.com]

- 6. 3-methyl-1-hexanol [stenutz.eu]

- 7. Grignard Reagents [chemed.chem.purdue.edu]

- 8. Solved ethyl bromide is reacted with Mg to make a Grignard | Chegg.com [chegg.com]

Solubility Profile of 3,3-Dimethyl-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-hexanol, a branched-chain primary alcohol, presents a unique solubility profile crucial for its application in various laboratory and industrial settings, including chemical synthesis, formulation development, and biological studies. Understanding its solubility in a range of common laboratory solvents is paramount for designing experiments, developing purification strategies, and formulating products. This technical guide provides a comprehensive overview of the solubility of this compound, including estimated quantitative data, a general experimental protocol for solubility determination, and a logical workflow for assessing solvent compatibility.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar, bulky C8 hydrocarbon tail. This amphipathic nature dictates its solubility behavior. The long, branched alkyl chain reduces its affinity for highly polar solvents like water, while the hydroxyl group allows for some interaction with polar molecules. Conversely, the significant nonpolar character of the molecule suggests good solubility in nonpolar and weakly polar organic solvents.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in common laboratory solvents at standard temperature and pressure (25 °C, 1 atm). These values are estimations and should be confirmed experimentally for precise applications.

| Solvent | Solvent Class | Estimated Solubility |

| Water | Polar Protic | Sparingly Soluble / Slightly Soluble |

| Methanol | Polar Protic | Soluble / Miscible |

| Ethanol | Polar Protic | Soluble / Miscible |

| Acetone | Polar Aprotic | Soluble / Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Miscible |

| Diethyl Ether | Nonpolar | Soluble / Miscible |

| Toluene | Nonpolar | Soluble / Miscible |

| Hexane | Nonpolar | Soluble / Miscible |

Experimental Protocol for Solubility Determination

The following is a general protocol for the qualitative and semi-quantitative determination of the solubility of this compound in a given solvent.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, hexane)

-

Test tubes or small vials with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Label test tubes for each solvent to be tested.

-

Solvent Addition: Add a fixed volume (e.g., 1 mL) of the chosen solvent to its respective labeled test tube.

-

Solute Addition: Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to the solvent.

-

Mixing: Cap the test tube and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture for the presence of undissolved solute.

-

Soluble/Miscible: The mixture is a clear, single phase with no visible particles of the solute.

-

Partially Soluble: Some of the solute has dissolved, but a visible amount remains undissolved, or the solution is cloudy.

-

Insoluble: The solute does not appear to dissolve, and two distinct phases may be present.

-

-

Incremental Addition (for semi-quantitative analysis): If the initial amount dissolves completely, continue to add pre-weighed increments of this compound, vortexing after each addition, until the solution becomes saturated (i.e., undissolved solute remains). Record the total mass of solute dissolved in the known volume of solvent to estimate the solubility.

-

Temperature Control: For more precise measurements, perform the experiment in a temperature-controlled environment, as solubility is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: A workflow for the qualitative determination of solubility.

Logical Relationship of Solubility

The interplay between the molecular structure of this compound and the properties of the solvent dictates its solubility. This relationship can be visualized as follows:

Caption: Factors influencing the solubility of this compound.

Conclusion

While precise quantitative solubility data for this compound remains to be extensively documented, a strong understanding of its structural characteristics allows for reliable estimations of its behavior in common laboratory solvents. It is anticipated to be highly soluble in a range of organic solvents, from moderately polar to nonpolar, and sparingly soluble in water. For critical applications, the experimental protocol provided herein offers a straightforward method for determining its solubility to the required degree of accuracy. The provided diagrams offer a visual representation of the practical and theoretical considerations for working with this compound.

An In-depth Technical Guide to the Thermophysical Properties of 3,3-Dimethyl-1-hexanol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted thermophysical properties of 3,3-Dimethyl-1-hexanol (CAS: 10524-70-6). Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from computational predictions, data on analogous compounds, and standardized experimental methodologies for alcohols. The guide is intended to serve as a foundational resource for professionals in research and drug development, offering structured data tables, detailed experimental protocols, and visualizations of key workflows and property relationships.

Introduction

This compound is an eight-carbon primary alcohol with the chemical formula C8H18O.[1][2] Its structure, featuring a quaternary carbon at position 3, influences its molecular packing and intermolecular interactions, which in turn dictate its bulk thermophysical properties. These properties are critical for a wide range of applications, including its use as a solvent, a reactant in chemical synthesis, and a component in formulation development. Understanding properties such as density, viscosity, and heat capacity is essential for process design, reaction engineering, and ensuring the safety and efficacy of pharmaceutical products.

This guide compiles the available data for this compound and provides context through comparison with related isomers. Furthermore, it outlines the standard experimental procedures for the precise measurement of these properties, offering a framework for researchers seeking to generate new data.

Physicochemical and Thermophysical Properties

The quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available computed data for the target molecule and experimental data for the related, structurally similar compound, 3,3-Dimethyl-1-butanol (Neohexanol), to provide a basis for estimation.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,3-dimethylhexan-1-ol | [1] |

| CAS Number | 10524-70-6 | [2] |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1] |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 |[1] |

Table 2: Experimental Thermophysical Properties of 3,3-Dimethyl-1-butanol (Analogue)

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 143 °C | at 1 atm | |

| Melting Point | -60 °C | at 1 atm | |

| Density | 0.844 g/mL | at 25 °C |

| Refractive Index | 1.414 | at 20 °C | |

Experimental Protocols for Thermophysical Property Determination

Accurate determination of thermophysical properties requires standardized experimental methods. The following section details common protocols for measuring key properties of liquid alcohols.

Density Measurement

Density is typically measured using a vibrating tube densitometer (oscillating U-tube).

-

Principle: The instrument measures the oscillation period of a U-shaped glass tube filled with the sample liquid. This period is directly related to the density of the sample.

-

Procedure:

-

Calibrate the instrument using two standards of known density, typically dry air and ultrapure water.

-

Inject the sample liquid into the clean, dry U-tube, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium at the desired temperature, controlled by a Peltier system.

-

Record the oscillation period and use the instrument's software to calculate the density based on the calibration constants.

-

Clean the tube with appropriate solvents and dry it before the next measurement.

-

Viscosity Measurement

Dynamic viscosity is commonly determined using a rotational viscometer or a capillary viscometer.

-

Principle (Rotational): A spindle is rotated within the sample fluid. The torque required to overcome the viscous drag at a given rotational speed is measured and used to calculate the viscosity.

-

Procedure (Rotational):

-

Place a known volume of the sample in the instrument's sample cup.

-

Lower the appropriate spindle into the liquid to the correct immersion depth.

-

Bring the sample to the target temperature.

-

Begin rotation of the spindle at a set speed and allow the reading to stabilize.

-

Record the torque and convert it to a viscosity value in millipascal-seconds (mPa·s).

-

Heat Capacity Measurement

Specific heat capacity is most accurately measured using Differential Scanning Calorimetry (DSC).

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Procedure:

-

Perform a baseline run with two empty, hermetically sealed sample pans.

-

Place a precisely weighed sample (e.g., 5-10 mg) into a pan and seal it. An empty sealed pan is used as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the pans at a controlled, constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Run a calibration standard (e.g., sapphire) under the same conditions.

-

The heat flow difference between the sample and the reference is measured. The specific heat capacity is calculated by comparing the sample's heat flow to that of the sapphire standard.[3]

-

Visualizations

Workflow and Relational Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationships between key thermophysical properties.

Caption: Generalized workflow for measuring a thermophysical property.

Caption: Interrelation of key thermophysical properties.

Conclusion

While direct experimental data for the thermophysical properties of this compound remains limited, this guide provides a crucial starting point for researchers and developers. By utilizing computed values, data from structural analogues like 3,3-Dimethyl-1-butanol, and standardized experimental protocols, professionals can effectively estimate, and subsequently measure, the properties required for their work. The generation of high-quality experimental data for this compound is a clear area for future research that would benefit various fields of chemical and pharmaceutical science.

References

Potential Reaction Mechanisms Involving 3,3-Dimethyl-1-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal reaction mechanisms involving 3,3-Dimethyl-1-hexanol, a primary alcohol with significant steric hindrance around the alpha and beta carbons. Due to its neopentyl-like structure, this compound exhibits unique reactivity, particularly in reactions proceeding through carbocation intermediates. This document details the expected reaction pathways for oxidation, dehydration, and Fischer esterification, supported by established chemical principles and analogous reactions of structurally similar alcohols.

Oxidation of this compound

The oxidation of the primary alcohol this compound can yield either 3,3-dimethylhexanal or 3,3-dimethylhexanoic acid, depending on the choice of oxidizing agent and reaction conditions. The steric hindrance provided by the gem-dimethyl group at the 3-position can influence the rate of these reactions.

Oxidation to 3,3-Dimethylhexanal (Aldehyde)

The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent overoxidation to the carboxylic acid.

Reaction:

Mechanism with Pyridinium Chlorochromate (PCC):

A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC). The reaction proceeds through the formation of a chromate ester followed by a beta-elimination.

Experimental Protocol (General for Primary Alcohols):

A solution of this compound in a chlorinated solvent such as dichloromethane (DCM) is added to a suspension of PCC. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium byproducts, and the solvent is evaporated to yield the crude aldehyde.

Oxidation to 3,3-Dimethylhexanoic Acid (Carboxylic Acid)

Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid.

Reaction:

Mechanism with Jones Reagent (CrO₃/H₂SO₄ in Acetone):

The Jones oxidation is a robust method for this transformation. The mechanism is similar to the PCC oxidation in that it proceeds through a chromate ester, but the aqueous acidic conditions facilitate the hydration of the intermediate aldehyde to a gem-diol, which is then further oxidized.

Experimental Protocol (General for Primary Alcohols):

Jones reagent is prepared by dissolving chromium trioxide in concentrated sulfuric acid and diluting with water. This solution is then added dropwise to a solution of this compound in acetone at a low temperature (typically 0 °C). The reaction is usually rapid and exothermic. After the oxidation is complete, the excess oxidant is quenched with isopropanol, and the product is extracted with an organic solvent.

| Oxidation Product | Reagent | Typical Yield (General Primary Alcohols) | Reference |

| 3,3-Dimethylhexanal | PCC in CH₂Cl₂ | 70-90% | General Organic Chemistry Texts |

| 3,3-Dimethylhexanoic Acid | Jones Reagent | 75-95% | General Organic Chemistry Texts |

Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of this compound is expected to proceed via an E1 mechanism, involving the formation of a primary carbocation which will readily undergo rearrangement to a more stable secondary or tertiary carbocation. This rearrangement is a hallmark of neopentyl-type systems and leads to a mixture of alkene products.[1]

Mechanism:

The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), followed by the loss of a water molecule to form a primary carbocation. This unstable intermediate will then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, which is then deprotonated to yield the alkene products. Due to the structure of this compound, a 1,2-hydride shift from the adjacent methylene group is the most likely initial rearrangement.

Expected Products:

The dehydration of this compound is expected to yield a mixture of alkenes. The major product will likely be the most stable, more substituted alkene, in accordance with Zaitsev's rule.[2] Due to the potential for multiple rearrangements, a complex mixture of isomers is possible.

Experimental Protocol (General for Primary Alcohols):

This compound is heated with a strong acid such as concentrated sulfuric acid or phosphoric acid.[1] The alkene products are typically distilled from the reaction mixture as they are formed to shift the equilibrium towards the products. The distillate is then washed with a basic solution to remove any acidic impurities, dried, and purified by fractional distillation. For the dehydration of 1-hexanol, reaction temperatures of 150-180°C with a copper(II) triflate catalyst have been reported to give good yields of hexenes.[3]

| Alkene Product | Expected Major/Minor | Governing Principle |

| 3,3-Dimethyl-1-hexene | Minor | Hofmann-like product from unrearranged carbocation |

| 3,3-Dimethyl-2-hexene | Major (from 1,2-H~ shift) | Zaitsev's Rule |

| 2,3-Dimethyl-2-hexene | Major (from 1,2-CH₃~ shift) | Zaitsev's Rule, thermodynamic stability |

Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid to form an ester. The reaction with the sterically hindered this compound is expected to be slower than with unhindered primary alcohols.

Reaction (with Acetic Acid):

Mechanism:

The mechanism involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Experimental Protocol (General):

This compound and a carboxylic acid (e.g., acetic acid) are refluxed in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). To drive the equilibrium towards the product, either the alcohol or the carboxylic acid can be used in excess, or water can be removed as it is formed using a Dean-Stark apparatus. After the reaction is complete, the mixture is washed with a basic solution to remove the acid catalyst and unreacted carboxylic acid, dried, and the ester is purified by distillation. For the esterification of isopentyl alcohol with acetic acid, a 65% yield is obtained with equimolar reactants, which increases to 97% with a 10-fold excess of the alcohol.[4]

| Reactants | Ester Product | Typical Yield (General Primary Alcohols) | Reference |

| This compound + Acetic Acid | 3,3-Dimethylhexyl acetate | 60-95% (depending on conditions) | [4] |

| This compound + Propanoic Acid | 3,3-Dimethylhexyl propanoate | 60-95% (depending on conditions) | [4] |

Note: The yields presented in the tables are general ranges for the respective reactions with primary alcohols and may vary for the sterically hindered this compound. Specific experimental data for this compound is limited in the public domain. The provided protocols are based on well-established procedures for similar substrates and should be adapted and optimized for the specific case of this compound.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. gauthmath.com [gauthmath.com]

- 3. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01038H [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Synthesis of 3,3-Dimethyl-1-hexanol from tert-Butyl Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,3-dimethyl-1-hexanol, a valuable building block in organic synthesis and drug development, starting from readily available tert-butyl compounds. Three primary synthetic routes are presented, with a focus on practicality, yield, and scalability.

Introduction

This compound is a primary alcohol with a sterically hindered neopentyl-like core. This structural motif is of interest in medicinal chemistry for its potential to introduce metabolic stability and modulate lipophilicity in drug candidates. The synthesis of this alcohol can be approached through several key retrosynthetic disconnections, primarily involving the formation of the C-C bond alpha or beta to the hydroxyl group, or the direct functionalization of a pre-existing carbon skeleton. This guide outlines three effective strategies, starting from tert-butyl precursors, and provides detailed protocols for their implementation in a laboratory setting.

Synthetic Strategies Overview

Three principal synthetic pathways for the preparation of this compound from tert-butyl compounds have been evaluated:

-

Grignard Reaction with an Epoxide or Dihaloalkane: This classical approach involves the nucleophilic attack of a tert-butyl Grignard reagent on a suitable electrophile to construct the carbon backbone. While conceptually straightforward, this route can be complicated by side reactions.

-

Hydroboration-Oxidation of 3,3-Dimethyl-1-hexene: This elegant two-step sequence provides the target alcohol with high regioselectivity. The key challenge lies in the efficient synthesis of the requisite alkene precursor from a tert-butyl starting material.

-

Reduction of 3,3-Dimethylhexanoic Acid or its Ester: This method involves the synthesis of a carboxylic acid derivative with the desired carbon skeleton, followed by its reduction to the primary alcohol.

The following sections provide a detailed analysis of each route, including experimental protocols and comparative data.

Data Presentation: Comparison of Synthetic Routes

| Route | Starting Material | Key Intermediates | Key Reactions | Typical Overall Yield | Advantages | Disadvantages |

| 1 | tert-Butanol | tert-Butylmagnesium chloride, 3,3-Dimethyl-1-halobutane | Grignard Reaction, Hydrolysis | Moderate | Utilizes fundamental and well-known reactions. | Prone to side reactions (e.g., formation of halohydrins with epoxides), potentially leading to lower yields and purification challenges.[1] |

| 2 | Pinacolone | 3,3-Dimethyl-1-hexene | Wittig or Shapiro Reaction, Hydroboration-Oxidation | High | High regioselectivity in the hydroboration-oxidation step, leading to excellent purity of the primary alcohol.[2] | Requires the synthesis and handling of organophosphorus or organolithium reagents. |

| 3 | Pinacolone | Ethyl 3-hydroxy-3,3-dimethylhexanoate, 3,3-Dimethylhexanoic acid | Reformatsky or Darzens Reaction, Dehydration, Hydrogenation, Reduction | Moderate to High | Avoids the use of highly basic organolithium reagents in the main chain-forming step. | Multi-step synthesis with potential for yield loss at each stage. |

Experimental Protocols

Route 1 (Alternative): Grignard Reaction with 1,2-Dihaloethane followed by Hydrolysis

This protocol is adapted from a patented procedure for the synthesis of a related alcohol, 3,3-dimethyl-1-butanol, and is proposed as a potential route to this compound, though optimization may be required.[1][3]

Step 1a: Preparation of tert-Butyl Chloride

-

Materials: tert-Butanol, concentrated Hydrochloric Acid.

-

Procedure: In a well-ventilated fume hood, cautiously add 100 mL of tert-butanol to a 500 mL separatory funnel. Add 200 mL of concentrated hydrochloric acid. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure. Allow the layers to separate. Drain and discard the lower aqueous layer. Wash the organic layer with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of water, and finally 50 mL of brine. Dry the organic layer over anhydrous calcium chloride, decant, and distill to obtain pure tert-butyl chloride.

Step 1b: Preparation of tert-Butylmagnesium Chloride

-

Materials: Magnesium turnings, tert-Butyl chloride, Anhydrous diethyl ether, Iodine crystal (initiator).

-

Procedure: To a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 12.2 g (0.5 mol) of magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of 46.3 g (0.5 mol) of tert-butyl chloride in 150 mL of anhydrous diethyl ether. Add a small portion of the tert-butyl chloride solution to the magnesium. If the reaction does not start (disappearance of the iodine color and gentle refluxing), gently warm the flask. Once the reaction has initiated, add the remainder of the tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30 minutes.

Step 1c: Reaction with 1,2-Dichloroethane and Hydrolysis

-

Materials: tert-Butylmagnesium chloride solution, 1,2-Dichloroethane, Sodium hydroxide, Diethyl ether, Hydrochloric acid.

-

Procedure: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 59.4 g (0.6 mol) of 1,2-dichloroethane in 100 mL of anhydrous diethyl ether via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain crude 1-chloro-3,3-dimethylbutane. This intermediate is then refluxed with a 2M aqueous solution of sodium hydroxide for 6 hours. After cooling, the layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried, and concentrated. The resulting crude 3,3-dimethyl-1-butanol would need to be purified by distillation. To obtain this compound, this procedure would need to be adapted, for instance by using 1,2-dichlorobutane, though yields and side reactions would need to be investigated. A patent suggests a 95% yield for the hydrolysis step to the butanol derivative.[1]

Route 2: Hydroboration-Oxidation of 3,3-Dimethyl-1-hexene (Recommended)

This is the most reliable and high-yielding route presented.

Step 2a: Synthesis of 3,3-Dimethyl-1-hexene via Wittig Reaction

-

Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, Pinacolone, Anhydrous tetrahydrofuran (THF).

-

Procedure: In a flame-dried 500 mL three-necked flask under an inert atmosphere (argon or nitrogen), suspend 35.7 g (0.1 mol) of methyltriphenylphosphonium bromide in 200 mL of anhydrous THF. Cool the suspension to 0 °C and slowly add 62.5 mL of a 1.6 M solution of n-BuLi in hexanes (0.1 mol). Allow the resulting orange-red solution of the ylide to stir at room temperature for 1 hour. Cool the reaction mixture back to 0 °C and add a solution of 10.0 g (0.1 mol) of pinacolone in 50 mL of anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the addition of 50 mL of water. Extract the product with pentane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent by distillation. The crude product, 3,3-dimethyl-1-hexene, can be purified by fractional distillation. Typical yields for this Wittig reaction are in the range of 70-85%.

Step 2b: Hydroboration-Oxidation of 3,3-Dimethyl-1-hexene

-

Materials: 3,3-Dimethyl-1-hexene, Borane-tetrahydrofuran complex (BH3·THF, 1 M solution in THF), Sodium hydroxide (3 M aqueous solution), Hydrogen peroxide (30% aqueous solution), Anhydrous tetrahydrofuran (THF).

-

Procedure: In a 250 mL flask, dissolve 11.2 g (0.1 mol) of 3,3-dimethyl-1-hexene in 50 mL of anhydrous THF under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Slowly add 37 mL of a 1.0 M solution of BH3·THF (0.037 mol) via syringe, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Cool the reaction mixture back to 0 °C and cautiously add 15 mL of 3 M aqueous sodium hydroxide, followed by the slow, dropwise addition of 15 mL of 30% hydrogen peroxide, ensuring the internal temperature does not exceed 40 °C. Stir the mixture at room temperature for 2 hours. Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation. This reaction typically proceeds with high yield (90-95%) and excellent regioselectivity, with a reported 94:6 ratio of the primary to the secondary alcohol.[4]

Route 3: Reduction of 3,3-Dimethylhexanoic Acid

Step 3a: Synthesis of Ethyl 3-hydroxy-3,3-dimethylhexanoate via Reformatsky Reaction

-

Materials: Pinacolone, Ethyl bromoacetate, Zinc dust (activated), Anhydrous benzene or toluene, Iodine crystal (activator).

-

Procedure: In a flame-dried 500 mL flask, place 13.1 g (0.2 mol) of activated zinc dust and a crystal of iodine. Assemble a reflux condenser and a dropping funnel. Add a solution of 10.0 g (0.1 mol) of pinacolone and 33.4 g (0.2 mol) of ethyl bromoacetate in 100 mL of anhydrous benzene to the dropping funnel. Add a small amount of the solution to the zinc and gently warm to initiate the reaction. Once the reaction begins, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the reaction mixture and hydrolyze by pouring it into a mixture of ice and 10% sulfuric acid. Separate the organic layer, and extract the aqueous layer with benzene. Wash the combined organic layers with 10% sodium bicarbonate solution, then with water, and finally with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting β-hydroxy ester can be purified by vacuum distillation.

Step 3b: Dehydration, Hydrogenation, and Reduction to this compound

-

Dehydration: The β-hydroxy ester from the previous step can be dehydrated to a mixture of α,β- and β,γ-unsaturated esters using a variety of dehydrating agents (e.g., iodine in refluxing benzene, or p-toluenesulfonic acid).

-

Hydrogenation: The resulting unsaturated ester is then hydrogenated over a catalyst such as palladium on carbon (Pd/C) to yield ethyl 3,3-dimethylhexanoate.

-

Reduction: The saturated ester is then reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH4). In a typical procedure, a solution of the ester in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 in ether at 0 °C. The reaction is then quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting salts are filtered off, and the filtrate is dried and concentrated to give the desired alcohol. The overall yield for this multi-step sequence will be lower than Route 2.

Visualizations

Synthetic Pathway Diagrams

Caption: Route 1: Grignard-based synthesis.

Caption: Route 2: Hydroboration-oxidation pathway.

Caption: Route 3: Carboxylic acid reduction pathway.

Conclusion

The synthesis of this compound from tert-butyl compounds can be achieved through multiple effective routes. The hydroboration-oxidation of 3,3-dimethyl-1-hexene (Route 2) stands out as a highly efficient and selective method, likely to provide the highest yield of the pure primary alcohol. The Grignard-based approach (Route 1), while fundamental, may require significant optimization to overcome side reactions. The reduction of a carboxylic acid derivative (Route 3) offers a viable alternative, particularly if the multi-step nature of the synthesis is not a primary concern. The choice of the optimal route will depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and desired purity of the final product.

References

- 1. CN101696153B - Preparation method of 3,3-dimethyl-1-butanol - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Method for preparing 3,3-dimethyl-1-butanol - Eureka | Patsnap [eureka.patsnap.com]

- 4. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 3,3-Dimethyl-1-hexanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3,3-dimethyl-1-hexanol, a tertiary alcohol with potential applications in organic synthesis and drug development. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. The protocol outlines the reaction between ethylmagnesium bromide and 3,3-dimethylbutanal, followed by an acidic workup. This document includes a comprehensive experimental procedure, tabulated data for key reagents and reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group in an aldehyde or ketone.[1][2] This reaction is a cornerstone of organic synthesis due to its effectiveness in forming new carbon-carbon bonds, enabling the construction of complex molecules from simpler precursors. The synthesis of this compound serves as an excellent example of a Grignard reaction, where the nucleophilic ethyl group of ethylmagnesium bromide attacks the electrophilic carbonyl carbon of 3,3-dimethylbutanal. Subsequent protonation of the resulting alkoxide in an acidic workup yields the desired tertiary alcohol.[3][4] Careful control of reaction conditions, particularly the exclusion of water, is critical for the success of the Grignard synthesis, as the Grignard reagent is a strong base and will react with protic solvents.[5][6]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |

| Magnesium turnings | Mg | 24.31 | >99% | Sigma-Aldrich |

| Bromoethane | C₂H₅Br | 108.97 | >99% | Sigma-Aldrich |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | >99.7% | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | Crystal | Sigma-Aldrich |

| 3,3-Dimethylbutanal | C₆H₁₂O | 100.16 | >98% | Sigma-Aldrich |

| Hydrochloric acid | HCl | 36.46 | 3 M (aqueous) | Fisher Scientific |

| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | Aqueous solution | Fisher Scientific |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific |

Experimental Protocol

The synthesis of this compound is performed in two main stages: the preparation of the Grignard reagent (ethylmagnesium bromide) and the subsequent reaction with 3,3-dimethylbutanal.

Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dried to prevent the deactivation of the Grignard reagent.

-

Initiation: Place magnesium turnings (1.0 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Reagent Addition: In the dropping funnel, prepare a solution of bromoethane (1.05 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed.

-

Reaction: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.

Part 2: Synthesis of this compound

-

Aldehyde Addition: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath. Dissolve 3,3-dimethylbutanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction mixture will likely become a viscous slurry.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 3 M hydrochloric acid dropwise to quench the reaction and dissolve the magnesium salts. Continue adding acid until the aqueous layer is clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Reaction Workflow

Figure 1. Experimental workflow for the Grignard synthesis of this compound.

Expected Results and Data

| Parameter | Value |

| Reactants | |

| Magnesium | 1.0 eq |

| Bromoethane | 1.05 eq |

| 3,3-Dimethylbutanal | 1.0 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Diethyl Ether |

| Grignard Formation Temperature | Reflux (initiated at RT) |

| Aldehyde Addition Temperature | 0 °C to RT |

| Reaction Time (Aldehyde) | 1-2 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₈H₁₈O |

| Molar Mass ( g/mol ) | 130.23 |

| Expected Yield | 70-85% |

| Appearance | Colorless liquid |

Troubleshooting

| Issue | Possible Cause | Solution |

| Grignard reaction does not initiate | Wet glassware or reagents; inactive magnesium surface | Ensure all glassware is flame-dried and reagents are anhydrous. Crush a piece of magnesium with a glass rod to expose a fresh surface. |

| Low yield of product | Incomplete Grignard formation; side reactions (e.g., Wurtz coupling) | Ensure complete consumption of magnesium. Maintain a slow addition rate of the aldehyde to minimize side reactions. |

| Formation of a white precipitate during Grignard formation | Presence of moisture | Ensure all reagents and solvents are anhydrous. Use a nitrogen atmosphere. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound using a Grignard reaction. By following the outlined procedures and paying close attention to the anhydrous conditions required, researchers can successfully synthesize this tertiary alcohol in good yield. The provided workflow diagram and data tables serve as a quick reference to facilitate experimental planning and execution. This protocol can be adapted for the synthesis of other tertiary alcohols by selecting the appropriate Grignard reagent and aldehyde or ketone.

References

Application Notes and Protocols for the Purification of Crude 3,3-Dimethyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 3,3-Dimethyl-1-hexanol, a valuable intermediate in organic synthesis and drug development. The described techniques are designed to remove common impurities such as starting materials, byproducts, and solvents, yielding a product of high purity suitable for sensitive downstream applications.

Overview of Purification Strategies

Crude this compound, a colorless liquid, can be purified using several standard laboratory techniques. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation. The most common and effective methods include:

-

Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points.

-

Flash Column Chromatography: A versatile technique for removing non-volatile impurities and compounds with similar boiling points but different polarities.

-

Preparative Gas Chromatography (Prep-GC): Offers the highest resolution for separating volatile impurities and isomers, suitable for obtaining very high purity material on a smaller scale.

The general workflow for the purification of crude this compound is outlined below.

Caption: General workflow for the purification of crude this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes for each purification technique when applied to crude this compound. These values are estimates based on typical results for similar alcohols and may vary depending on the initial purity of the crude material.